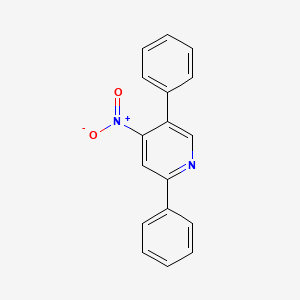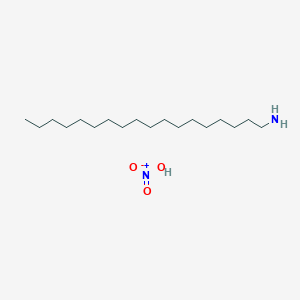
1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The structure of 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole consists of a triazole ring substituted with a phenyl group and an o-tolyl group, which imparts unique chemical and physical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often carried out in the presence of a copper(I) catalyst. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods: While specific industrial production methods for 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole are not well-documented, the principles of click chemistry can be scaled up for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and o-tolyl groups, using reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of triazole N-oxides
Reduction: Formation of dihydrotriazoles
Substitution: Formation of halogenated or alkylated triazoles
科学研究应用
4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly as inhibitors of enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity. The phenyl and o-tolyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
1,2,3-Triazole: The parent compound with a simple triazole ring.
4-Phenyl-1H-1,2,3-triazole: Lacks the o-tolyl group, making it less lipophilic.
1-(o-Tolyl)-1H-1,2,3-triazole: Lacks the phenyl group, affecting its binding properties.
Uniqueness: 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole is unique due to the presence of both phenyl and o-tolyl groups, which enhance its chemical reactivity and binding affinity. This dual substitution pattern allows for versatile applications in various fields, making it a valuable compound in scientific research.
属性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-4-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-5-6-10-15(12)18-11-14(16-17-18)13-8-3-2-4-9-13/h2-11H,1H3 |
InChI 键 |
DDMCEGSOTOSBAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


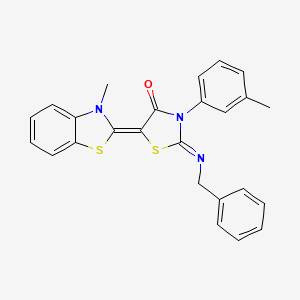
![1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14137624.png)
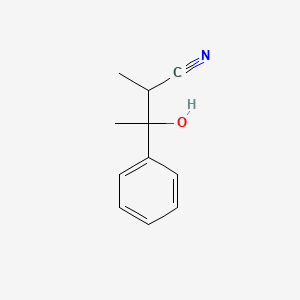
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)
![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
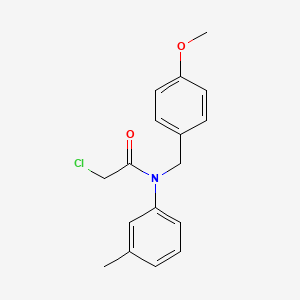
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)


